Decyl isobutyrate

Description

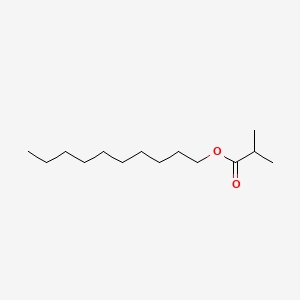

Methodological Framework for Comprehensive Investigation of Decyl Isobutyrate Investigating compounds like this compound typically involves a range of analytical and synthetic methodologies. Gas chromatography-mass spectrometry (GC-MS) is a common technique for identifying and quantifying volatile and semi-volatile organic compounds, including esters, in complex mixtures or natural samples.nih.govmdpi.commdpi.comHeadspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) and headspace-gas chromatography-ion mobility spectrometry (HS-GC-IMS) are specific techniques used for analyzing volatile compounds, which could be applied to study the aroma profile or presence of this compound in various matrices.nih.govmdpi.com

For the synthesis of this compound, the esterification reaction between decyl alcohol and isobutyric acid would be the primary route. This reaction can be catalyzed by acids, such as sulfuric acid, as seen in the transesterification of sucrose (B13894) esters with decanol (B1663958). researchgate.net Optimization of reaction parameters, including temperature, time, catalyst concentration, and reactant ratios, is crucial for efficient synthesis. researchgate.net Analytical methods like gas chromatography with flame ionization detection (GC-FID) can be used to monitor the reaction progress and quantify the product yield. researchgate.net Structural characterization of the synthesized compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy. Physical properties like boiling point, melting point, density, and solubility are determined using standard chemical methodologies. thegoodscentscompany.comontosight.ainih.gov

Research findings on related esters often involve the evaluation of their physical properties and performance in specific applications. For instance, studies on long-chain and branched alcohol-based esters have investigated their lubricity, pour point, and thermal stability. srce.hr Investigations into the biological roles of long-chain fatty acyl-CoA esters utilize techniques to study their intracellular flux and interactions with binding proteins. nih.gov

While specific detailed research findings solely on this compound are limited in the provided text, the methodologies applied to similar esters provide a framework for its comprehensive investigation.

Below is a table summarizing some key physical properties of this compound based on the provided information:

| Property | Value | Source |

| Appearance | Colorless clear liquid | thegoodscentscompany.com |

| Molecular Formula | C₁₄H₂₈O₂ | nih.govcas.org |

| Molecular Weight | 228.37 g/mol nih.gov, 228.208930132 Da nih.gov | nih.gov |

| Boiling Point | 264.00 to 266.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Vapor Pressure | 0.009000 mmHg @ 25.00 °C (est) | thegoodscentscompany.com |

| Flash Point | 239.00 °F TCC (115.00 °C) | thegoodscentscompany.com |

| XLogP3 | 5.5 nih.gov, 5.724 (est) thegoodscentscompany.com | nih.govthegoodscentscompany.com |

| Solubility (Water) | 0.4196 mg/L @ 25 °C (est) thegoodscentscompany.com, Insoluble thegoodscentscompany.com | thegoodscentscompany.com |

| Solubility (Other) | Soluble in alcohol thegoodscentscompany.com | thegoodscentscompany.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5454-22-8 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

decyl 2-methylpropanoate |

InChI |

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3/h13H,4-12H2,1-3H3 |

InChI Key |

HGOZECVJNYXKMC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOC(=O)C(C)C |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(C)C |

Appearance |

Solid powder |

Other CAS No. |

5454-22-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decyl isobutyrate; Propanoic acid, 2-methyl-, decyl ester; AI3-30735; Decyl 2-methylpropanoate; EINECS 226-706-0; UNII-9R650V4. |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Decyl Isobutyrate

Classical Esterification and Transesterification Pathways

Classical synthesis of esters typically involves the reaction of a carboxylic acid with an alcohol, often catalyzed by an acid. Transesterification, another classical method, involves the exchange of the alcohol or acid moiety of an ester with another alcohol or acid.

Acid-Catalyzed Esterification of Isobutyric Acid with Decanol (B1663958)

Acid-catalyzed esterification, often referred to as Fischer esterification, is a fundamental method for synthesizing esters. This reaction involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst, commonly concentrated sulfuric acid or p-toluenesulfonic acid. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to favor the formation of the ester product, excess alcohol is often used, or water, a byproduct of the reaction, is removed. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com

For the synthesis of decyl isobutyrate via this route, isobutyric acid reacts with 1-decanol (B1670082) in the presence of an acid catalyst. Isobutyric acid is a branched-chain carboxylic acid fishersci.comfishersci.co.ukiarc.fr, and 1-decanol is a straight-chain fatty alcohol with ten carbon atoms. fishersci.caatamanchemicals.com The reaction proceeds as follows:

Isobutyric Acid + 1-Decanol ⇌ this compound + Water

This compound can be produced by direct esterification of n-decanol with iso-butyric acid under azeotropic conditions. chemicalbook.com

Transesterification Reactions Yielding this compound

Transesterification involves the reaction of an ester with an alcohol (alcoholysis), a carboxylic acid (acidolysis), or another ester to form a different ester. googleapis.com This method can be used to synthesize this compound by reacting a different isobutyrate ester with decanol (alcoholysis) or by reacting a decyl ester with isobutyric acid (acidolysis).

For instance, the transesterification of methyl isobutyrate with benzyl (B1604629) alcohol has been studied using Sc(OTf)₃ as a catalyst. rsc.org While this specific example involves benzyl alcohol and methyl isobutyrate, the principle is applicable to the synthesis of this compound by reacting decanol with a lower alkyl isobutyrate.

Transesterification reactions can also be catalyzed by transition metal-based catalysts. googleapis.com

Mechanistic Studies of Esterification Reactions Relevant to this compound

The mechanism of acid-catalyzed esterification (Fischer esterification) is well-established and involves a series of protonation, nucleophilic addition, and elimination steps. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com The reaction is catalyzed by the acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com

The generally accepted mechanism involves the following key steps:

Protonation of the carboxylic acid's carbonyl oxygen. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack by the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com

Proton transfer within the tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

Elimination of water, which is formed from the hydroxyl group of the carboxylic acid and a proton from the alcohol. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com

Deprotonation of the protonated ester product to yield the neutral ester. masterorganicchemistry.commasterorganicchemistry.com

All steps in the Fischer esterification mechanism are reversible. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com Experimental evidence, such as using isotopically labeled alcohols (e.g., ¹⁸O), confirms that the oxygen atom in the ester linkage originating from the alcohol reactant. chemistrysteps.com

Mechanistic studies often involve kinetic investigations to understand the rate-determining steps and the influence of various parameters such as catalyst concentration, temperature, and reactant ratios. researchgate.netresearchgate.net

Biocatalytic and Biotechnological Synthesis of Isobutyrate Esters

Enzymatic and whole-cell biocatalytic methods offer alternative, often more environmentally friendly, routes for ester synthesis compared to traditional chemical processes. These methods typically operate under milder conditions. nih.govresearchgate.net

Enzymatic Esterification Utilizing Lipases

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that primarily catalyze the hydrolysis of triglycerides but can also catalyze the reverse reaction, esterification, in low-water environments. mdpi.comresearchgate.netscielo.br Lipases are widely used as biocatalysts for ester synthesis due to their ability to operate under mild conditions, high specificity, and reduced byproduct formation. scielo.brresearchgate.net

Enzymatic synthesis of this compound would involve the lipase-catalyzed reaction between isobutyric acid and 1-decanol. Studies on lipase-catalyzed esterification of other fatty acids with decanol, such as the synthesis of decyl oleate (B1233923), demonstrate the feasibility of using lipases for esterification involving decanol. researchgate.netsemanticscholar.org Factors influencing lipase (B570770) activity and ester yield in enzymatic esterification include the nature of the solvent, water activity, temperature, enzyme loading, and substrate concentrations. researchgate.netresearchgate.netscielo.brsemanticscholar.orgisca.menih.gov

Lipase-catalyzed esterification reactions often follow a Ping-Pong Bi-Bi mechanism with substrate inhibition sometimes observed at high substrate concentrations. researchgate.netresearchgate.net

Research findings on enzymatic esterification of other isobutyrate esters, such as the synthesis of n-amyl isobutyrate using Candida rugosa lipase, provide relevant insights into the parameters and kinetics involved in lipase-catalyzed isobutyrate ester synthesis. researchgate.netnih.gov For n-amyl isobutyrate synthesis catalyzed by Candida rugosa lipase, nearly complete conversion (>95%) was achieved under optimized conditions. researchgate.net

Whole-Cell Biocatalysis for Isobutyrate Ester Production in Engineered Microorganisms

Whole-cell biocatalysis utilizes intact microbial cells, often genetically engineered, to produce target compounds. nih.govresearchgate.net This approach can integrate metabolic pathways for the synthesis of both the acid and alcohol precursors, as well as the esterification reaction itself, within a single organism. nih.govresearchgate.net

Engineered microorganisms, such as Escherichia coli, have been developed for the production of various esters, including isobutyrate esters. nih.govresearchgate.netgoogle.comgoogle.com These engineered strains typically express enzymes like alcohol O-acyltransferases (ATFs) that catalyze the ester formation using acyl-CoA units and alcohols. nih.govresearchgate.net The release of free CoA provides the thermodynamic driving force for the esterification. nih.govresearchgate.net

Studies have demonstrated the potential for producing isobutyrate esters, such as isobutyl isobutyrate, in engineered E. coli. google.comgoogle.com This involves engineering pathways for the production of both the alcohol (e.g., isobutanol) and the acyl-CoA derivative of isobutyric acid (isobutyryl-CoA), followed by the action of an ATF enzyme. nih.govresearchgate.netgoogle.comgoogle.com

Research has focused on optimizing the metabolic pathways and enzyme expression levels in these engineered strains to improve ester yield and titer. nih.govresearchgate.net For example, high-level production of isobutyl acetate (B1210297) (another isobutyrate ester) from glucose has been achieved in engineered E. coli. nih.govresearchgate.net

While specific data on whole-cell biocatalysis for this compound production is less common in the provided search results, the principles and methodologies developed for other isobutyrate esters and longer-chain esters (like tetradecyl acetate or decyl oleate) suggest the potential for this approach. nih.govresearchgate.netresearchgate.netsemanticscholar.org The ability to produce both the alcohol (decanol) and the acid (isobutyric acid) or its activated form (isobutyryl-CoA) within the same organism, coupled with an appropriate ATF enzyme, is key to this biotechnological route.

Optimization of Bioreaction Parameters for Enhanced Ester Yields

Enzymatic synthesis, particularly using lipases, offers an alternative route for ester production and allows for optimization of various parameters to enhance yields. While specific optimization studies for this compound were not extensively detailed in the search results, research on the enzymatic synthesis of other esters, such as n-amyl isobutyrate and decyl oleate, provides relevant insights into the optimization parameters nih.govdntb.gov.uajst.go.jp.

Studies on the lipase-catalyzed synthesis of n-amyl isobutyrate in n-hexane investigated parameters such as reaction temperature, water content, pH of the reaction media, and enzyme content nih.gov. Optimal conditions were found to be a reaction temperature of 45°C and a pH around 8.00 nih.gov. The addition of water to the reaction mixture was observed to activate the esterification, with an optimum water content leading to the highest ester yield. Adding water content greater than 2.0 vol.% based on the dry enzyme caused ester yields to drop, likely due to water's involvement in the reaction and inhibition of the acid or alcohol nih.gov. The amount of biocatalyst also influenced the ester yield, with yields increasing as the biocatalyst amount increased up to a certain point nih.gov.

Research on the enzymatic synthesis of decyl oleate using ultrasound in a solvent-free system also highlights key optimization parameters dntb.gov.uajst.go.jp. Optimal conditions for decyl oleate synthesis included a specific oleic acid:decanol ratio (1:2), enzyme loading (1.8% w/w), temperature (45°C), agitation speed (200 rpm), ultrasound power input (50 W), duty cycle (50%), and frequency (22 kHz), with a reaction time of 25 minutes achieving a high yield of 97.14% jst.go.jp. Although this study focused on decyl oleate, it demonstrates the critical influence of substrate ratio, enzyme concentration, temperature, and physical parameters like agitation and ultrasound on ester synthesis yield.

General factors influencing lipase-catalyzed esterification reactions include the nature and polarity of organic solvents, substrate concentrations, temperature, reaction time, and enzyme concentration or loading redalyc.orgfrontiersin.orgmdpi.com. Hydrophobic solvents are often associated with higher ester yields in enzymatic synthesis frontiersin.org.

Based on the optimization studies for similar esterification reactions, the following parameters are crucial for enhancing this compound yield in bioreactions:

Temperature: Optimal temperature is typically specific to the enzyme used, but studies suggest ranges around 30-45°C can be effective for lipase activity in ester synthesis nih.govfrontiersin.org.

pH and Water Content: Maintaining an optimal pH and controlling water content are critical for enzyme activity and reaction equilibrium nih.gov.

Enzyme Concentration/Loading: Increasing enzyme concentration generally increases reaction rate and yield up to a saturation point nih.gov.

Solvent: The choice of solvent, particularly hydrophobic ones, can influence substrate solubility and enzyme activity frontiersin.org.

Advanced Synthetic Strategies for Chiral Isobutyrate Derivatives

While this compound itself is not a chiral compound, advanced synthetic strategies for chiral isobutyrate derivatives are relevant in organic chemistry, particularly for synthesizing compounds with specific stereochemical properties. These strategies often involve stereoselective methodologies to control the formation of chiral centers.

Stereoselective Synthesis Methodologies Relevant to Isobutyrate Esters

Stereoselective synthesis aims to produce a desired stereoisomer with high purity. Various methodologies are employed for the stereoselective synthesis of esters and compounds containing isobutyrate moieties or related structures.

One approach involves lipase-catalyzed kinetic resolution, which can be used to obtain enantiomers of chiral esters or intermediates acs.orgresearchgate.net. This method leverages the ability of lipases to selectively catalyze the reaction of one enantiomer from a racemic mixture acs.orgresearchgate.net. For example, lipase-catalyzed kinetic resolution was used in the synthesis of chiral trans-α-necrodyl isobutyrate, a pheromone acs.orgresearchgate.net.

Other stereoselective methods relevant to ester synthesis and chiral derivatives include:

Asymmetric Aldol Reactions: These reactions can create chiral beta-hydroxy esters, which can then be transformed into other chiral compounds, including esters researchgate.netacs.org.

Ireland-Claisen Rearrangement: The dianionic Ireland-Claisen rearrangement of chiral allylic esters can yield products with multiple contiguous stereogenic centers acs.org.

Asymmetric Allylic Oxidation: This method can produce chiral allylic esters from olefins using chiral catalysts acs.org.

Use of Chiral Auxiliaries: Chiral auxiliaries can be covalently bonded to racemates to form diastereomers that can be separated, allowing for the synthesis of enantiopure compounds tcichemicals.com.

While these methodologies are applied to various esters and chiral compounds, the principles can be adapted or are relevant to the synthesis of chiral molecules incorporating isobutyrate structures or serving as intermediates in the synthesis of complex chiral isobutyrate derivatives. Research in this area focuses on developing efficient and highly selective routes to access specific stereoisomers for applications in various fields, including pharmaceuticals and natural product synthesis researchgate.netbohrium.comrsc.orgacs.org.

Advanced Analytical Characterization of Decyl Isobutyrate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating decyl isobutyrate from complex mixtures and determining its concentration. Gas chromatography (GC) is particularly well-suited for this volatile or semi-volatile compound.

Gas-Liquid Chromatography (GLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) of this compound

Gas-Liquid Chromatography (GLC), often coupled with a Flame Ionization Detector (FID), is a widely used technique for the analysis of esters like this compound. In GC-FID, the sample is vaporized and carried by an inert gas (the mobile phase) through a stationary phase typically coated on the inside of a capillary column. Separation occurs based on the differential partitioning of analytes between the gas phase and the liquid stationary phase, primarily influenced by their boiling points and polarity.

This compound, being a relatively non-polar compound, would typically be analyzed using a non-polar or slightly polar stationary phase. The FID responds to the combustion of organic compounds, providing a signal proportional to the mass of the analyte eluting from the column. The retention time of this compound under specific GC conditions (column type, temperature program, carrier gas flow rate) serves as a key parameter for its identification. The Kovats Retention Index for this compound on a semi-standard non-polar column is reported as 1590. nih.gov

Method Development for Trace Analysis and Purity Assessment

Method development for the trace analysis and purity assessment of this compound using GC-FID involves optimizing various parameters to achieve adequate sensitivity, resolution, and accuracy. For trace analysis, this might include using larger injection volumes, employing sample concentration techniques (e.g., solid-phase extraction or headspace analysis), or utilizing more sensitive detectors if FID is insufficient. Purity assessment requires achieving baseline separation of this compound from potential impurities.

Optimization parameters include:

Column Selection: Choosing a stationary phase that provides optimal separation of this compound from co-eluting compounds.

Temperature Program: Developing a temperature gradient that ensures efficient elution of this compound and other components within a reasonable timeframe while maintaining good peak shape.

Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium or nitrogen) for optimal column efficiency.

Injector and Detector Temperatures: Setting appropriate temperatures for sample vaporization and analyte detection.

Sample Preparation: Developing procedures for extracting and preparing samples to be compatible with GC-FID analysis and to concentrate trace components or remove interfering substances.

Validation of the developed method is crucial and involves determining parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and robustness.

Application of Internal Standards in Chromatographic Quantification

The use of internal standards is a common practice in chromatographic quantification, including the analysis of this compound by GC-FID. An internal standard is a compound added to all samples, standards, and blanks at a known concentration. It should be chemically similar to the analyte (this compound) but not present in the original sample, and it should elute close to this compound but with sufficient separation.

The ratio of the peak area of this compound to the peak area of the internal standard is used for quantification. This approach helps to compensate for variations in injection volume, sample preparation losses, and detector response fluctuations, thereby improving the accuracy and precision of the quantitative analysis. A calibration curve is constructed by plotting the ratio of analyte peak area to internal standard peak area against known concentrations of this compound in a series of standards containing a constant concentration of the internal standard.

Spectrometric and Spectroscopic Approaches for Structural Elucidation

Spectrometric and spectroscopic techniques provide valuable information about the structure and functional groups of this compound.

Mass Spectrometry (MS) in this compound Identification and Volatile Profiling

Mass Spectrometry (MS) is a powerful technique for identifying this compound and studying its presence in volatile profiles of various samples. When coupled with Gas Chromatography (GC-MS), it provides a hyphenated technique that combines the separation power of GC with the identification capabilities of MS. thegoodscentscompany.com

In GC-MS, after separation by GC, compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion and fragment ions provides a unique spectral fingerprint that can be matched against spectral libraries (e.g., NIST, Wiley) for identification.

For this compound, electron ionization (EI) is a common ionization method. The resulting mass spectrum would show a molecular ion peak (though it might be low in abundance for some esters) and characteristic fragment ions corresponding to the isobutyrate moiety (C₄H₇O₂⁺) and fragments of the decyl chain. Analyzing these fragmentation patterns allows for confirmation of the compound's structure. MS is also valuable in volatile profiling studies, where it can identify and quantify this compound as a component of complex volatile mixtures, such as those found in natural products or environmental samples. thegoodscentscompany.com

Fourier Transform Infrared (FT-IR) Spectroscopy in Molecular Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive technique used to obtain an infrared spectrum of a compound, which reveals information about its functional groups. FT-IR measures the absorption, emission, or scattering of infrared light by a sample. The vibrational modes of the molecule's chemical bonds absorb infrared radiation at specific frequencies, creating a unique spectrum. thegoodscentscompany.com

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:

A strong absorption band around 1735 cm⁻¹ indicative of the C=O stretching vibration of the ester carbonyl group.

Absorption bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester linkage.

Bands in the C-H stretching region (around 2800-3000 cm⁻¹) and C-H bending regions (e.g., around 1370-1470 cm⁻¹) associated with the alkyl chains (decyl and isobutyl groups).

Specific bands related to the isopropyl group of the isobutyrate moiety.

Comparison of the obtained FT-IR spectrum with reference spectra or spectral databases can aid in the confirmation of this compound's identity and provide insights into its molecular structure. thegoodscentscompany.com

Comprehensive Sample Preparation Strategies

Effective sample preparation is a critical step in the analytical characterization of this compound, particularly when dealing with complex matrices. The goal is to isolate the analyte from interfering substances and, in some cases, to convert it into a more suitable form for analysis.

Liquid-Liquid Extraction Protocols for Complex Matrices

Liquid-liquid extraction (LLE) is a widely used sample preparation technique for isolating analytes from complex matrices by partitioning them between two immiscible liquid phases. While specific detailed LLE protocols solely for this compound in various complex matrices were not extensively detailed in the search results, the principle remains fundamental for separating analytes from challenging samples. For instance, the analysis of this compound in grapevine leaf surface composition involved dipping leaves in acetone (B3395972) for extraction, followed by filtration and evaporation researchgate.net. This highlights the need for extraction methods to isolate compounds from solid or semi-solid matrices. The complexity of matrices like biological samples or food products often necessitates efficient extraction methods to minimize matrix effects and concentrate the analyte before instrumental analysis boku.ac.at.

Derivatization Techniques for Enhanced Analytical Resolution, e.g., Decyl Esters from Sucrose (B13894) Esters

Derivatization is a technique used to chemically modify an analyte to improve its analytical properties, such as volatility, detectability, or separation efficiency. A notable example involving the formation of this compound through derivatization is the analysis of sucrose diacetate hexaisobutyrate (SAIB) in soft drinks. oup.com. This method involves an acid-catalyzed transesterification of the sucrose esters with sulfuric acid in decanol (B1663958) oup.com. This reaction yields decyl acetate (B1210297) and this compound, among other products oup.com. The resulting this compound can then be effectively analyzed by gas-liquid chromatography (GLC) oup.com. This derivatization step is crucial because it converts the non-volatile sucrose ester into more volatile decyl esters, facilitating their analysis by GC-based techniques. The chromatograms obtained from this method show distinct peaks for this compound, allowing for its measurement oup.com.

Validation of Analytical Methods for Robustness and Sensitivity

Validation of analytical methods is essential to ensure their reliability, accuracy, and consistency for the intended application. This involves evaluating various performance parameters.

Evaluation of Recovery, Linearity, Precision, and Accuracy

Method validation typically includes the assessment of recovery, linearity, precision, and accuracy researchgate.netboku.ac.atantwiki.org. Recovery studies determine the efficiency of the sample preparation method in extracting the analyte from the matrix. In the analysis of SAIB in soft drinks via the transesterification to this compound, recoveries of SAIB from fortified drinks ranged between 92.8 and 97.8% when calculations were based on acetic acid content and between 97.1 and 99.3% based on isobutyric acid content oup.com. At levels close to the maximum permitted level, average recoveries based on isobutyric acid content were 98.0% with a coefficient of variation of 0.7% oup.com. These figures demonstrate good recovery and precision for the method.

Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. Precision refers to the reproducibility of measurements under specified conditions, often expressed as relative standard deviation or coefficient of variation researchgate.netboku.ac.atantwiki.org. Accuracy indicates how close the measured value is to the true value researchgate.netboku.ac.atantwiki.org. While detailed linearity and accuracy data specifically for this compound analysis were not extensively provided across all search results, the reported recovery and precision data for the SAIB analysis method, which quantifies this compound, illustrate the application of these validation principles oup.com.

| Analyte (derived from SAIB) | Basis for Calculation | Recovery Range (%) | Average Recovery (%) | Coefficient of Variation (%) |

|---|---|---|---|---|

| Decyl Esters | Acetic Acid Content | 92.8 - 97.8 | 95.5 | 2.3 |

| Decyl Esters | Isobutyric Acid Content | 97.1 - 99.3 | 98.0 | 0.7 |

Determination of Detection and Quantification Limits

The determination of detection limits (LOD) and quantification limits (LOQ) is crucial for establishing the sensitivity of an analytical method researchgate.netboku.ac.atantwiki.org. The LOD is the lowest analyte concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision researchgate.netboku.ac.atantwiki.org. In the context of analyzing SAIB via this compound, it was noted that the analysis of SAIB levels less than 5 mg was unsatisfactory due to high background interference from the transesterification reagent on the chromatograms oup.com. This observation highlights a practical factor that can influence the achievable detection and quantification limits for this compound in this specific method and matrix. Reducing the volume of the transesterification reagent and using smaller reaction flasks were suggested as ways to overcome this issue and potentially lower the detection limits oup.com. While specific numerical LOD and LOQ values for this compound were not consistently reported across the diverse applications found, the challenges encountered in analyzing low concentrations due to matrix or reagent interference are a common consideration in determining these limits.

Biological and Biochemical Roles of Isobutyrate Esters in Non Human Organisms

Chemical Ecology of Isobutyrate Ester-Based Semiochemicals

Chemical ecology explores the role of chemical signals in mediating interactions between organisms. Isobutyrate esters are recognized as important semiochemicals, influencing the behavior of other organisms, particularly within insect communities. These compounds can act as pheromones or components of pheromone blends, facilitating processes such as mate location and aggregation.

Identification and Characterization of Isobutyrate Esters as Insect Pheromones, e.g., Tea Tussock Moth Analogs

Isobutyrate esters have been identified as key components of sex pheromones in several insect species. A prominent example is the tea tussock moth, Euproctis pseudoconspersa, a significant pest in tea plantations. The sex pheromone of the female tea tussock moth has been identified as 10,14-dimethylpentadecyl isobutyrate researchgate.netmdpi.com. This compound, an analog of isobutyrate esters, plays a crucial role in attracting male moths for reproduction researchgate.net. Another tussock moth species, Euproctis taiwana, utilizes a blend of (Z)-16-methyl-9-heptadecenyl isobutyrate and 16-methylheptathis compound as sex attractants nih.gov. Beyond tussock moths, isobutyrate esters or their derivatives have been reported as sex pheromones in other insects, such as trans-α-necrodyl isobutyrate in the grape mealybug (Pseudococcus maritimus) nih.govgoogle.com. The identification of these compounds typically involves techniques such as gas chromatography coupled with electroantennographic detection and mass spectrometry nih.gov.

Electrophysiological and Behavioral Responses to Pheromone Analogs in Entomological Studies

Studies employing electrophysiological techniques, such as electroantennography (EAG), and behavioral assays, such as wind tunnel experiments and field trials, are crucial for understanding how insects perceive and respond to isobutyrate ester pheromones and their analogs. EAG studies measure the electrical response of an insect's antenna to volatile compounds, indicating the detection of the chemical signal plos.orgnih.gov. Behavioral assays, on the other hand, assess the actual attraction or repulsion of insects to these compounds peerj.com.

Research on the tea tussock moth has shown that both (R)- and (S)-enantiomers of 10,14-dimethyl-1-pentathis compound can elicit male antennal responses in EAG recordings researchgate.net. Field tests have confirmed the attractant activity of 10,14-dimethylpentathis compound for wild male moths researchgate.net. In studies with the palm weevil Paysandisia archon, ethyl isobutyrate was found to elicit strong antenna responses plos.org. The crotonate function in the sex pheromone of the sweet potato weevil (Cylas formicarius elegantulus) was found to be critical for electrophysiological activity, with isobutyrate analogs not eliciting the same response nih.gov. These studies highlight the specificity of insect olfactory systems to particular chemical structures, including isobutyrate esters.

Enantiomeric Specificity and Blending Effects in Pheromone Activity

The biological activity of chiral pheromones, including some isobutyrate esters, can be highly dependent on their enantiomeric composition. For the tea tussock moth, Euproctis pseudoconspersa, the sex pheromone is identified as (R)-10,14-dimethylpentathis compound researchgate.net. While both (R)- and (S)-enantiomers can elicit electrophysiological responses, the (R)-enantiomer has been shown to be as active as the natural pheromone in electrophysiological analyses, whereas the (S)-enantiomer was less active nih.gov. This indicates a degree of enantiomeric specificity in the moth's olfactory system and behavioral response nih.gov.

Furthermore, the effectiveness of a pheromone can be influenced by the blend of different compounds. In Euproctis taiwana, a mixture of (Z)-16-methyl-9-heptadecenyl isobutyrate and 16-methylheptathis compound constitutes the sex attractant nih.gov. For Euproctis pseudoconspersa, while 10,14-dimethylpentathis compound alone shows potent attractant activity, the trap catch seemed to increase when blended with 14-methyl-15:iBu, even though the latter alone showed almost no attractant activity researchgate.net. These findings underscore the importance of specific enantiomers and precise blend ratios for optimal pheromone activity in mediating insect behavior.

Metabolic Fates and Biochemical Pathways of Isobutyrate Derivatives

Beyond their roles in chemical ecology, isobutyrate derivatives are also involved in the metabolic processes of various organisms. These compounds can undergo catabolism to provide energy or serve as precursors for other molecules through specific enzymatic pathways.

Catabolism of Isobutyrate by Specialized Cells, e.g., Colonocytes

Isobutyrate, the parent acid of isobutyrate esters, is a branched, short-chain saturated fatty acid nih.gov. It can be produced as a microbial metabolite derived from branched-chain amino acids iarc.fr. In mammals, specialized cells like colonocytes have the capacity for the oxidation of isobutyrate nih.gov. Isolated colonocytes demonstrate a greater capacity for the oxidation of isobutyrate compared to isolated enterocytes nih.gov. This catabolism can serve as a carbon source for energy and anaplerosis in colonocytes, particularly under conditions where butyrate (B1204436) oxidation is defective or butyrate availability is low nih.gov. The catabolic pathway of isobutyrate involves its activation to isobutyryl-CoA uni-konstanz.deresearchgate.net.

Enzymatic Systems Involved in Isobutyrate Oxidation and Hydrolysis

The metabolic fate of isobutyrate derivatives is governed by specific enzymatic systems. The catabolism of isobutyrate in organisms involves enzymes that facilitate oxidation and hydrolysis reactions wou.edulibretexts.orgneu.edu.trnih.gov. In the proposed pathway for isobutyrate degradation in methanogenic enrichment cultures and by certain sulfate-reducing bacteria like Desulfococcus multivorans, isobutyrate is activated to its CoA derivative and subsequently oxidized uni-konstanz.de. Enzymes such as 3-hydroxyisobutyrate (B1249102) dehydrogenase and methylmalonate-semialdehyde dehydrogenase are involved in the degradation pathway that converts isobutyrate via methylmalonate semialdehyde to propionyl-CoA uni-konstanz.de.

Regulation and Inhibitory Mechanisms of Isobutyrate Metabolism

Role of Isobutyrate as a Carbon Source in Cellular Bioenergetics and Anaplerosis

Isobutyrate has been suggested to function as a carbon source for energy production and anaplerosis in certain non-human biological systems. Research involving rat colonocytes indicates that isobutyrate could serve this role, particularly under conditions where the availability or oxidation of butyrate is limited. nih.gov Anaplerosis refers to the process of replenishing intermediates of the tricarboxylic acid (TCA) cycle, which is central to cellular energy metabolism and biosynthesis. ontosight.ainih.govwikidata.orguni.lu While the role of isobutyrate as a carbon source in anaplerosis has been explored in the context of short-chain fatty acids in organisms like rats, specific research detailing the contribution of this compound to cellular bioenergetics or anaplerosis in non-human organisms was not identified in the provided information.

Volatile Metabolite Profiling in Biological Systems

Volatile metabolite profiling is a technique used to identify and quantify volatile organic compounds within biological samples. This approach can provide valuable information about the metabolic state of an organism or the composition of natural products.

Advanced Applications and Materials Research Involving Decyl Isobutyrate

Polymeric Systems and Material Science Innovations

The incorporation of decyl isobutyrate into polymer structures, particularly as a terminal group, has demonstrated effects on polymer properties.

This compound as a Terminal Group in Polymeric Architectures, e.g., Poly(acrylic acid)

This compound has been utilized as a terminal group in polymeric architectures, such as poly(acrylic acid) (PAA). researchgate.netqut.edu.au This involves attaching the this compound moiety to the end of the polymer chain. In the case of PAA, this results in a polymer with a hydrophilic backbone (from the acrylic acid units) and a relatively hydrophobic end group (the this compound). researchgate.netacs.org

Tailoring Polymer Properties through Hydrophobic End-Group Modification

The presence of a hydrophobic end group like this compound can significantly influence the properties of polymers, especially in aqueous environments. The hydrophobic this compound terminal group on a hydrophilic polymer such as PAA can drive self-assembly and affect interactions with surfaces or other molecules. spm.com.cnresearchgate.net Studies have shown that the hydrophobicity of the end group in PAA can impact its effectiveness in various applications, including scale inhibition. researchgate.netacs.org The binding force between the polymer and certain surfaces can increase with polymer length, and hydrophobic end groups may direct the adsorption of PAA preferentially to specific areas on crystal surfaces. researchgate.netacs.org

Controlled Radical Polymerization Techniques for this compound-Terminated Polymers, e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have been employed to synthesize polymers with defined end groups, including those terminated with this compound. qut.edu.au RAFT polymerization allows for control over the molecular weight and end functionality of the resulting polymers, which is crucial for tailoring their properties for specific applications. qut.edu.aunih.gov This technique enables the precise incorporation of the this compound group as a terminal unit in polymers like PAA. qut.edu.au

Inhibition of Inorganic Scale Formation in Aqueous Environments

This compound-modified polymers, particularly PAA, have shown efficacy in inhibiting the formation of inorganic scale in aqueous systems.

Effectiveness of this compound-Modified Polymers in Calcium Carbonate Scale Control

This compound-terminated PAA has been investigated for its effectiveness in controlling calcium carbonate (CaCO₃) scale formation. qut.edu.auresearchgate.net Research indicates that the inhibition efficiency of PAA in preventing CaCO₃ deposition is influenced by the hydrophobicity of the end groups. qut.edu.auresearchgate.net While PAA with hydrophobic end groups of moderate size (6-10 carbons) have shown significant inhibition of CaCO₃ deposition, the effectiveness can vary depending on temperature and polymer molecular weight. qut.edu.auresearchgate.net Low molar mass PAA with long hydrophobic end groups have shown poor inhibition efficiency of CaCO₃ scale at room temperature, though mid-hydrophobic end groups showed better efficiency with increasing temperature. qut.edu.au

Mechanistic Understanding of Scale Inhibition by Hydrophobic End-Groups

This compound has been investigated for its role as a hydrophobic end-group in polymers, specifically poly(acrylic acid) (PAA), for inhibiting the formation of inorganic scale deposits. Research indicates that the hydrophobicity of polymer end-groups significantly influences their effectiveness as scale inhibitors. qut.edu.auacs.org

Studies on the inhibition of magnesium hydroxide (B78521) (Mg(OH)₂) crystallization have shown that relatively hydrophobic end-groups are most effective, with this compound end-groups demonstrating high efficiency. acs.orgresearchgate.netacs.org this compound end-groups have been found to be more hydrophobic and, in some cases, more effective in inhibiting Mg(OH)₂ scaling than hexyl isobutyrate end-groups, which were previously considered maximally effective in inhibiting calcium carbonate (CaCO₃) and calcium oxalate (B1200264) (CaC₂O₄) scaling. acs.orgresearchgate.netacs.org

The mechanism of scale inhibition by these polymers is believed to involve adsorption onto the surface of growing crystals. qut.edu.auenrosun.comwur.nlresearchgate.net This adsorption can distort the crystal lattice, hindering normal crystal growth and preventing the formation of hard, adherent scale. qut.edu.auenrosun.comwur.nl The effectiveness of PAA with different end-groups, including this compound, has been investigated across various scaling systems, such as CaCO₃, CaSO₄, CaC₂O₄, and Mg(OH)₂. acs.org

Research suggests that polymers with hydrophobic end-groups of moderate size (6-10 carbons) show the greatest inhibition of CaCO₃ deposition, and this compound falls within this range. qut.edu.au The presence of these polymers can lead to significant distortion in the morphologies of CaCO₃ crystals. qut.edu.au The concept of "edge activity" has been proposed, suggesting that end-group modified polyelectrolytes may selectively partition to the edges between growing interfaces with different charge densities on the crystal surface, contributing to their effectiveness. qut.edu.auacs.org

Comparative studies on the inhibition efficiency (% IE) of low molar mass PAA with different end-groups on Mg(OH)₂ formation at 97°C have provided quantitative data. acs.orgacs.org

| PAA End-Group | Inhibition Efficiency (% IE) |

|---|---|

| This compound (DIB) | 74 |

| Hexyl Isobutyrate (HIB) | 58 |

| Ethyl Isobutyrate (EIB) | 58 |

| Carboxymethyl-1,1-dimethyl (CMM) (Hydrophilic) | Lowest |

| Hexathis compound (HDIB) (Long Hydrophobic) | 48 |

Note: Data extracted from research on Mg(OH)₂ scale inhibition by low molar mass PAA with different end-groups. acs.orgacs.org

These findings highlight the importance of the hydrophobic nature and size of the end-group, such as this compound, in optimizing the scale inhibition performance of polymers in various aqueous systems. qut.edu.auacs.orgresearchgate.netacs.org

Role in Analytical Standards and Derivatization Agents

This compound plays a role in analytical chemistry, particularly in the quantitative analysis of complex mixtures containing isobutyrate moieties.

Utilization in the Quantitative Analysis of Complex Mixtures Containing Isobutyrate Moieties, e.g., Sucrose (B13894) Esters

This compound is utilized in the quantitative analysis of sucrose acetate (B1210297) isobutyrate (SAIB), a complex mixture of sucrose esters with acetate and isobutyrate groups used as a food additive. researchgate.nettandfonline.comresearchgate.netnih.gov SAIB is challenging to analyze quantitatively due to the large number of possible esterification patterns on the sucrose molecule, resulting in numerous different structures within the mixture. researchgate.nettandfonline.com

A method for the quantitative estimation of SAIB, particularly focusing on its acetic and isobutyric acid components, involves a transesterification reaction with decanol (B1663958). researchgate.netresearchgate.net In this procedure, SAIB undergoes acid-catalyzed transesterification in the presence of decanol. researchgate.netresearchgate.net This reaction yields decyl acetate and this compound, corresponding to the acetate and isobutyrate groups originally attached to the sucrose molecule in SAIB. researchgate.netresearchgate.net

The resulting decyl acetate and this compound can then be quantitatively analyzed using gas chromatography (GC), often with hexanoic acid as an internal standard. researchgate.net This approach allows for the determination of the total amount of isobutyrate moieties present in the original SAIB sample, providing a means to quantify the SAIB content in complex matrices such as soft drinks. tandfonline.comresearchgate.netresearchgate.net Recoveries of SAIB from fortified drinks using this method, based on the isobutyric acid content (quantified as this compound), have been reported to be high. researchgate.net

This analytical methodology, which leverages the formation and subsequent GC analysis of this compound, is a key application demonstrating the compound's importance in the quantitative assessment of complex ester mixtures like SAIB. researchgate.netresearchgate.net

Q & A

Q. How can Decyl isobutyrate be structurally identified and differentiated from similar esters?

this compound (C₁₄H₂₈O₂, MW 228.21 g/mol) is characterized using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) . GC-MS fragmentation patterns (e.g., m/z peaks at 228 for the molecular ion) and NMR signals (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) distinguish it from analogs like decyl acrylate or octanoate . Reference databases like HMDB and NIST provide spectral libraries for validation .

Q. What are standard synthetic routes for this compound, and how are yields optimized?

The esterification of isobutyric acid with decyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is a common method. Yields (>80%) are optimized by:

- Using a molar excess of alcohol (1.5:1 ratio) to drive equilibrium.

- Refluxing at 110–120°C with a Dean-Stark trap to remove water.

- Employing molecular sieves or anhydrous MgSO₄ to dehydrate the reaction mixture .

Q. What physicochemical properties are critical for designing experiments with this compound?

Key properties include:

| Property | Value | Relevance |

|---|---|---|

| LogP (octanol-water) | ~5.2 | Predicts lipid solubility for membrane studies |

| Boiling Point | ~280°C | Guides distillation purification |

| Hydrolysis Rate (pH 7) | Slow | Indicates stability in aqueous buffers |

| These data inform solvent selection, storage conditions, and reaction design . |

Advanced Research Questions

Q. How can enzymatic synthesis improve the stereoselectivity of this compound derivatives?

Lipases (e.g., Candida antarctica Lipase B) catalyze esterification under mild conditions, enabling enantioselective synthesis. For example, immobilized lipase on silica achieves >90% enantiomeric excess (ee) for chiral analogs by controlling reaction temperature (30–40°C) and solvent polarity (e.g., hexane vs. tert-butanol) .

Q. What mechanisms underlie this compound’s reported antimicrobial activity?

Studies suggest membrane disruption via hydrophobic interactions. In Staphylococcus aureus, this compound reduces membrane potential (measured via DiSC₃(5) fluorescence) and increases permeability to propidium iodide. Comparative assays with shorter-chain esters (e.g., ethyl isobutyrate) show chain length-dependent efficacy .

Q. How do computational models predict this compound’s environmental fate and toxicity?

Quantitative structure-property relationship (QSPR) models estimate biodegradability (e.g., BIOWIN score: 2.8) and ecotoxicity (LC50 for Daphnia magna: ~1.2 mg/L). Molecular docking simulations reveal affinity for lipid-binding proteins in aquatic organisms, suggesting bioaccumulation risks .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Discrepancies in cytotoxicity assays (e.g., IC50 varying from 50–200 µM) may arise from:

- Cell line variability : Use standardized lines (e.g., HepG2 for liver toxicity).

- Solvent effects : Compare DMSO vs. ethanol solubilization.

- Endpoint selection : Combine MTT, LDH, and apoptosis markers .

Methodological Considerations

Q. How should researchers validate purity for biological assays?

- Chromatography : HPLC with UV detection (λ = 210 nm) and ≥95% purity threshold.

- Elemental analysis : Match calculated vs. observed C/H/N ratios (±0.3%).

- Stability testing : Monitor degradation under assay conditions (e.g., 37°C, 24 hrs) .

Q. What statistical approaches are recommended for dose-response studies?

Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50. For reproducibility:

- Replicate experiments ≥3 times.

- Report 95% confidence intervals.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

Variations arise from:

- Catalyst purity : Commercial H₂SO₄ may contain trace metals; use redistilled grade.

- Moisture control : Karl Fischer titration ensures <0.1% H₂O in reactants.

- Scale effects : Pilot small-scale (1–10 g) reactions before kilogram-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.